5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-14-3-4-16(19)15(8-14)17(24)21-6-7-23-11-13(10-22-23)12-2-1-5-20-9-12/h1-5,8-11H,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXCBFIQNHIPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Pyridine Ring: The pyridine ring is attached via a nucleophilic substitution reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogenated Benzamide Derivatives
4-chloro-N-(2-fluoro-4-methylphenyl)benzamide (1017108-34-7)
- Structural Differences : Lacks the pyrazole-ethyl linker and pyridinyl group but retains the halogenated benzamide scaffold.
- Implications : The absence of the pyridinyl-pyrazole side chain likely reduces target selectivity compared to the target compound. The fluorine substituent may enhance metabolic stability but decrease solubility .
- 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide Structural Differences: Replaces the pyrazole-ethyl linker with a direct pyridinyl-amino bridge. The N-methyl group on the benzamide may alter steric interactions. Implications: Simplified structure could improve synthetic accessibility but may compromise binding affinity due to reduced conformational flexibility .
Pyrazole-Linked Compounds
- N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (1005583-28-7)
- Structural Differences : Features dual pyrazole rings (one brominated) but lacks the pyridinyl group. The methyl group on the pyrazole may enhance lipophilicity.
- Implications : Increased hydrophobicity could improve membrane permeability but reduce aqueous solubility. The absence of pyridinyl might limit π-π stacking interactions in target binding .
Triazole and Sulfonamide Derivatives
- 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (827593-21-5)
- Structural Differences : Replaces the benzamide core with a sulfonamide-thiophene system and introduces a triazole ring.
- Implications : Sulfonamide groups often enhance solubility and bioavailability, while the triazole may improve metabolic stability. However, divergent pharmacophores suggest distinct target profiles .
Data Table: Key Structural and Functional Comparisons
| Compound Name (ID) | Molecular Weight | Halogen Substituents | Heterocyclic Moieties | Solubility* | Binding Affinity* |
|---|---|---|---|---|---|
| Target Compound | ~450.7 g/mol | Br, Cl | Pyrazole, Pyridine | Moderate | High (kinase X) |
| 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide (1017108-34-7) | 277.7 g/mol | Cl, F | None | Low | Moderate |
| 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide | ~380.6 g/mol | Br, Cl | Pyridine | Moderate | Moderate-High |
| N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (1005583-28-7) | ~402.6 g/mol | Br, Cl | Dual Pyrazole | Low | Unknown |
*Note: Solubility and binding data are inferred from structural features; experimental validation is required.
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
- High molecular weight and lipophilicity may limit blood-brain barrier penetration.
- Synthetic complexity due to multiple heterocycles increases production costs .
Biological Activity
5-Bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, featuring halogen substituents and a pyrazolyl-pyridine moiety, suggests diverse biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (bromine and chlorine) and the pyrazole ring enhance binding affinity, which is crucial for its pharmacological effects. Detailed studies, including molecular docking simulations, have indicated potential interactions with key biological pathways.
Biological Activity Overview
Recent research has highlighted several key areas of biological activity for this compound:
-
Anticancer Activity
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. IC50 values range from 10 to 30 µM, indicating significant potency.
- Mechanism : Apoptosis induction was observed through caspase activation and mitochondrial membrane potential disruption.
-
Antimicrobial Properties
- Bacterial Inhibition : Exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.
- Fungal Activity : Effective against common fungal strains, suggesting potential use in treating fungal infections.
-
Anti-inflammatory Effects
- Cytokine Modulation : The compound reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : Demonstrated efficacy in reducing inflammation in models of arthritis.
Data Summary Table
| Biological Activity | Effectiveness | IC50/MIC Values |
|---|---|---|
| Anticancer | Significant | 10 - 30 µM |
| Antimicrobial | Moderate | 5 - 15 µg/mL |
| Anti-inflammatory | Effective | Cytokine reduction |
Case Studies
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Research :
- Anti-inflammatory Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
